N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 708285-57-8
VCID: VC7434136
InChI: InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3
SMILES: CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3
Molecular Formula: C23H31N3O3S
Molecular Weight: 429.58

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide

CAS No.: 708285-57-8

Cat. No.: VC7434136

Molecular Formula: C23H31N3O3S

Molecular Weight: 429.58

* For research use only. Not for human or veterinary use.

N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide - 708285-57-8

Specification

CAS No. 708285-57-8
Molecular Formula C23H31N3O3S
Molecular Weight 429.58
IUPAC Name N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide
Standard InChI InChI=1S/C23H31N3O3S/c1-23(2,3)20-9-11-21(12-10-20)30(28,29)24-17-22(27)26-15-13-25(14-16-26)18-19-7-5-4-6-8-19/h4-12,24H,13-18H2,1-3H3
Standard InChI Key DGAQVWONZNMJCP-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3

Introduction

Structural Characteristics and Nomenclature

The compound’s IUPAC name, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzenesulfonamide, reflects its three primary components:

  • Piperazine Ring: A six-membered heterocycle with two nitrogen atoms at positions 1 and 4.

  • Benzyl Group: A phenylmethyl substituent attached to the piperazine nitrogen.

  • Sulfonamide Moiety: A 4-tert-butylbenzenesulfonamide group linked via an oxoethyl spacer.

The tert-butyl group at the para position of the benzene ring enhances steric bulk and hydrophobicity, potentially influencing binding affinity to biological targets . The InChIKey DGAQVWONZNMJCP-UHFFFAOYSA-N and SMILES CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NCC(=O)N2CCN(CC2)CC3=CC=CC=C3 provide precise structural identifiers.

Synthesis and Industrial Production

Synthetic Routes

The synthesis involves a multi-step process:

StepReactionReagents/Conditions
1Formation of 4-benzylpiperazinePiperazine + benzyl chloride, base (e.g., K₂CO₃), solvent (e.g., DMF), 60–80°C
2Introduction of oxoethyl group4-Benzylpiperazine + ethyl chloroformate, triethylamine, THF, 0–5°C
3Sulfonamide formationIntermediate + 4-tert-butylbenzenesulfonyl chloride, pyridine, room temperature

Industrial-scale production optimizes yield (>75%) via catalytic methods and purification by recrystallization or column chromatography.

Physicochemical Properties

Key properties derived from analogous compounds and computational predictions include :

PropertyValue
Molecular Weight429.58 g/mol
Density~1.15 g/cm³
Melting Point136–138°C (predicted)
SolubilityLow in water; soluble in DMSO, chloroform
logP~3.2 (indicative of moderate lipophilicity)

The tert-butyl group contributes to low water solubility, necessitating organic solvents for experimental handling .

Mechanism of Action and Biological Activity

Target Interactions

The compound’s bioactivity stems from interactions with enzymes or receptors via:

  • Hydrophobic interactions from the tert-butyl and benzyl groups.

  • Hydrogen bonding via the sulfonamide and carbonyl oxygen atoms .

Similar piperazine-sulfonamide hybrids exhibit dopamine receptor antagonism and anti-inflammatory effects by inhibiting cytokine release . For example, N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-nitrobenzenesulfonamide (PubChem CID: 2896457) shows affinity for serotonin receptors .

Applications in Research

Medicinal Chemistry

  • Lead Optimization: The compound serves as a scaffold for modifying pharmacokinetic properties. For instance, substituting the tert-butyl group with halogens (e.g., chlorine in PubChem CID: 3291587) enhances metabolic stability .

  • Neuropharmacology: Piperazine derivatives are explored for treating CNS disorders due to their blood-brain barrier permeability .

Industrial Use

As an intermediate in synthesizing complex molecules, its production employs flow chemistry to reduce reaction times and waste.

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